molecular formula C13H20N2 B3174547 3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine CAS No. 953892-90-5

3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine

Cat. No.: B3174547
CAS No.: 953892-90-5
M. Wt: 204.31 g/mol
InChI Key: GQVFSFGUACRUIX-UHFFFAOYSA-N
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Description

3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine is a chemical compound that features a phenyl group attached to a propan-1-amine backbone, with a pyrrolidine ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine typically involves the following steps:

    Starting Materials: Benzaldehyde, pyrrolidine, and nitroethane.

    Step 1: Condensation of benzaldehyde with nitroethane to form β-nitrostyrene.

    Step 2: Reduction of β-nitrostyrene to β-phenylpropan-1-amine.

    Step 3: Alkylation of β-phenylpropan-1-amine with pyrrolidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the amine group to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions at the amine group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of phenylpropanone or phenylpropanoic acid.

    Reduction: Formation of N-alkylated derivatives.

    Substitution: Formation of N-substituted amines or substituted phenyl derivatives.

Scientific Research Applications

3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby affecting mood and cognitive functions. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine
  • 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one
  • 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol

Uniqueness

3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to its analogs. Its combination of a phenyl group, a pyrrolidine ring, and a propan-1-amine backbone makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-phenyl-2-pyrrolidin-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-11-13(15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVFSFGUACRUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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